Laninamivir is classified as an antiviral agent, specifically a neuraminidase inhibitor. It acts by blocking the enzyme neuraminidase, which is essential for the replication and spread of the influenza virus. The compound is commercially available as laninamivir octanoate (brand name Inavir), which is its prodrug form designed for inhalation delivery. Laninamivir octanoate was developed by Daiichi Sankyo and has been approved primarily in Japan for both treatment and prophylaxis of influenza infections .
Laninamivir can be synthesized through various methods, with notable routes involving the modification of zanamivir. One efficient synthetic pathway includes:
Another method involves the conversion of zanamivir to laninamivir octanoate through several sequential reactions, including methylation and acylation steps using reagents like dimethyl carbonate and octanoyl chloride. This route emphasizes efficiency, low cost, and high product purity .
The molecular formula of laninamivir is CHNO, with a molecular weight of approximately 288.31 g/mol. The structure features a pyran ring, which is characteristic of many sialic acid derivatives, alongside functional groups that facilitate its interaction with the neuraminidase enzyme.
The spatial arrangement and stereochemistry are critical for its function, influencing how well it fits into the enzyme's active site .
Laninamivir participates in several chemical reactions primarily related to its synthesis and modification:
These reactions are crucial for optimizing the drug's efficacy and delivery profile.
Laninamivir exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues on host cell membranes, thereby blocking viral release and spread.
Laninamivir is primarily used in clinical settings as a treatment for influenza infections. Its applications include:
The inhaled formulation allows for rapid absorption and onset of action, making it a valuable tool in managing influenza outbreaks effectively .
Laninamivir (R-125489) is a transition-state analogue inhibitor of influenza neuraminidase (NA), structurally derived from 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) with two critical modifications: a 4-guanidino group (enhancing electrostatic interactions with active-site residues) and a 7-methoxy group (contributing to prolonged tissue retention) [1] [9]. The inhibitor binds competitively to the highly conserved NA active site, which comprises eight functional residues (R118, D151, R152, R224, E276, R292, R371, Y406) and nine framework residues (E119, R156, W178, S179, D198, I222, E227, N294, E425; N2 numbering) [9]. Crystal structures reveal that laninamivir forms hydrogen bonds with E119, D151, and R152, while its guanidino group engages in salt bridges with E227 [1] [5].
Influenza A NAs are phylogenetically divided into Group 1 (N1, N4, N5, N8) and Group 2 (N2, N3, N6, N7, N9), distinguished by structural features adjacent to the active site [3] [10]. Key differences include:
Laninamivir exhibits higher potency against Group 1 NAs (e.g., N1 IC₅₀ = 0.17 nM) than Group 2 (e.g., N2 IC₅₀ = 1.2 nM) due to enhanced interactions with the 150-cavity [5] [9]. Molecular dynamics simulations show that laninamivir octanoate (the prodrug) adopts distinct binding modes: In Group 1 p09N1, its octanoyl chain occupies a hydrophobic groove near E276, while in Group 2 N2, it engages pocket 1 via induced fit [1] [10].
Table 1: Structural Features of Group 1 vs. Group 2 Neuraminidases Relevant to Laninamivir Binding
Feature | Group 1 NA | Group 2 NA |
---|---|---|
150-loop conformation | Open (except p09N1) | Closed |
Key stabilizing bonds | None (flexible loop) | D147-H150 salt bridge |
Laninamivir Kd | 0.1–0.5 nM | 1.0–2.5 nM |
Prodrug binding site | Hydrophobic groove (E276) | Pocket 1 (induced fit) |
The 150-cavity significantly influences laninamivir’s inhibitory profile:
Table 2: Binding Free Energy (kcal/mol) of Laninamivir to Neuraminidase Subtypes
Subtype | Group | 150-Cavity Status | Binding Energy |
---|---|---|---|
H5N1 (N1) | 1 | Open | -12.8 |
p09N1 (2009 H1N1) | 1 | Closed | -10.2 |
H3N2 (N2) | 2 | Closed | -9.5 |
H7N9 (N9) | 2 | Closed | -9.1 |
Data derived from molecular docking studies [3] [7]
Laninamivir demonstrates broad-spectrum inhibition against all influenza neuraminidases, with IC₅₀ values in the low nanomolar range [5] [8] [9]:
The compound’s 4-guanidino group confers 100-fold greater potency than zanamivir against Group 1 NAs due to optimized electrostatic complementarity with the open 150-cavity [3]. Notably, laninamivir octanoate exhibits similar in vitro IC₅₀ values as laninamivir, confirming rapid hydrolysis to the active form [8].
Laninamivir octanoate (CS-8958) is an octanoyl ester prodrug designed for pulmonary activation. Its long-acting properties arise from:
Table 3: Pharmacokinetic Profile of Laninamivir in Respiratory Tissues After Prodrug Administration
Parameter | Mouse Model | Human Data |
---|---|---|
Cmax in lungs | 1,520 pmol/mL (1h) | 1,200 ng/mL (4h) |
t1/2 | 41.4 hours | ~3 days |
Time > IC₉₀ | 240 hours | 144 hours |
Prodrug hydrolysis rate | 90% in 30 min | >95% in 4 hours |
Mechanistically, the octanoyl chain facilitates membrane penetration and intracellular retention via hydrophobic interactions with lung surfactants [2]. This "depot effect" allows single-dose efficacy, contrasting with zanamivir’s twice-daily dosing [8] [9].
Complete Compound List:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7